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molecular formula C10H9FO4 B1396198 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid CAS No. 1346498-50-7

3-Fluoro-4-(oxetan-3-yloxy)benzoic acid

Cat. No. B1396198
M. Wt: 212.17 g/mol
InChI Key: ASUVPHSYHHOVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598164B2

Procedure details

Crude methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate from Step 1, MeOH (1 mL), and KOH (4.0 mL of 3.0 M, 12 mmol) were combined and the mixture was allowed to stir for 3 h at rt. The mixture was extracted with EtOAc and the organic layer was discarded. The aqueous layer was then treated with 1N HCl and the pH was adjusted to pH 3. The aqueous layer was extracted with EtOAc (3×) and the combined organic layers were dried over sodium sulfate and the solvent was removed. The crude acid was used without further purification. ESI-MS m/z calc. 212.1. found 213.0 (M+1)+; Retention time: 1.65 minutes (4 min run).
Name
methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH:13]1[CH2:16][O:15][CH2:14]1)[C:5]([O:7]C)=[O:6].[OH-].[K+]>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH:13]1[CH2:14][O:15][CH2:16]1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)OC)C=CC1OC1COC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 3 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
ADDITION
Type
ADDITION
Details
The aqueous layer was then treated with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude acid was used without further purification
CUSTOM
Type
CUSTOM
Details
Retention time: 1.65 minutes (4 min run)
Duration
4 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC=1C=C(C(=O)O)C=CC1OC1COC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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